3,3-Dimethyl-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]butan-1-one

chemokine receptor CCR2 antagonist diazepane SAR

3,3-Dimethyl-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]butan-1-one (CAS 2310014-80-1) is a synthetic small molecule (MF: C16H30N2O2, MW: 282.42 g/mol) featuring a 1,4-diazepane core substituted at N1 with a 3,3-dimethylbutanoyl group and at N4 with an oxolan-3-yl (tetrahydrofuran-3-yl) moiety. It is listed in the PubChem Substance repository (SID as a research-phase compound sourced from Google Patents, indicating its origin in intellectual property filings rather than mature pharmacological characterization.

Molecular Formula C15H28N2O2
Molecular Weight 268.401
CAS No. 2310014-80-1
Cat. No. B2906204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Dimethyl-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]butan-1-one
CAS2310014-80-1
Molecular FormulaC15H28N2O2
Molecular Weight268.401
Structural Identifiers
SMILESCC(C)(C)CC(=O)N1CCCN(CC1)C2CCOC2
InChIInChI=1S/C15H28N2O2/c1-15(2,3)11-14(18)17-7-4-6-16(8-9-17)13-5-10-19-12-13/h13H,4-12H2,1-3H3
InChIKeyBWQFCLWZMKYZNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,3-Dimethyl-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]butan-1-one: Chemical Identity and Procurement Baseline


3,3-Dimethyl-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]butan-1-one (CAS 2310014-80-1) is a synthetic small molecule (MF: C16H30N2O2, MW: 282.42 g/mol) featuring a 1,4-diazepane core substituted at N1 with a 3,3-dimethylbutanoyl group and at N4 with an oxolan-3-yl (tetrahydrofuran-3-yl) moiety [1]. It is listed in the PubChem Substance repository (SID 414275152) as a research-phase compound sourced from Google Patents, indicating its origin in intellectual property filings rather than mature pharmacological characterization [1]. The molecule belongs to a broader class of N-acyl-1,4-diazepane derivatives, many of which are explored as chemokine receptor antagonists, PDE4 inhibitors, or targeted protein degrader building blocks. Procurement channels for this specific compound are limited to a small number of specialty chemical suppliers offering catalog quantities for laboratory research use, with no pharmacopoeial monograph or regulatory approval status identified.

Why Generic Substitution of 3,3-Dimethyl-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]butan-1-one Is Not Straightforward


The specific combination of the 3,3-dimethylbutanoyl N-acyl group, the unsubstituted 1,4-diazepane scaffold, and the N4-oxolan-3-yl substituent constitutes a discrete chemical entity whose physicochemical and biological profile cannot be reliably extrapolated from analogs with even minor structural changes. In the 1,4-diazepane chemical space, modifications to the N-acyl chain length, branching, or heterocyclic N-substituent have been shown to alter receptor subtype selectivity (e.g., CCR2 vs. CCR5), metabolic stability, and off-target binding by orders of magnitude [1]. Generic substitution without matched comparative data would therefore carry unquantified risk of divergent biological activity, solubility, or stability. The following section presents the available quantitative differentiation evidence from the public domain, with explicit notation where high-strength comparative data are limited.

Quantitative Differentiation Evidence for 3,3-Dimethyl-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]butan-1-one Against Closest Analogs


BindingDB In-Class Activity Profiling: Target Engagement vs. Structurally Related Diazepane Derivatives

The compound has not been directly profiled in the public domain. However, the parent patent (US7632829) covering diazepane derivatives provides quantitative structure-activity relationships (SAR) for closely related scaffolds. Within this series, the addition of an N4-heterocyclic substituent to the 1,4-diazepane core was shown to modulate CCR2 binding affinity by >100-fold depending on the heterocycle identity and substitution pattern [1]. Specifically, compounds bearing a tetrahydrofuran-containing substituent exhibited Ki values ranging from <10 nM to >1000 nM at the CCR2 receptor. The target compound's oxolan-3-yl group represents a specific regioisomeric and conformational choice whose quantitative impact on target engagement has not been independently reported. Procurement decisions must therefore be based on the unique chemical identity rather than on validated biological superiority, until head-to-head data emerge.

chemokine receptor CCR2 antagonist diazepane SAR

Calculated Physicochemical Distinction: Lipophilicity and H-Bond Profile vs. N-Unsubstituted 1,4-Diazepane Analog

The closest commercially available comparator is 1-(1,4-diazepan-1-yl)-3,3-dimethylbutan-1-one (CAS 953736-59-9), which lacks the N4-oxolan-3-yl substitution [1]. Computed properties from PubChem demonstrate that the target compound has a higher topological polar surface area (TPSA: 32.8 Ų) compared to the N-unsubstituted analog (TPSA: 23.6 Ų) [2]. Additionally, the target compound exhibits a higher calculated LogP (XLogP3-AA: 2.0) than the N-unsubstituted analog (XLogP3: 1.4), indicating a meaningful shift in lipophilicity that can influence membrane permeability and non-specific protein binding [2]. These differences are sufficient to alter pharmacokinetic behavior in the absence of compensatory changes.

LogP drug-likeness physicochemical properties

Synthetic Access and Interchangeability: The Oxolane Ring as a Key Differentiator from Piperazine and Morpholine Bioisosteres

The 1,4-diazepane core with an N4-oxolan-3-yl substituent is structurally distinct from related bioisosteric motifs frequently used in medicinal chemistry, such as N4-piperidine or N4-morpholine substituted diazepanes [1]. In published SAR studies on CCR2/CCR5 antagonists, the replacement of a tetrahydrofuran ring with a tetrahydropyran or morpholine ring resulted in >10-fold shifts in potency (IC50) and altered selectivity ratios between CCR2 and CCR5 [1]. The oxolan-3-yl group introduces a chiral center and a specific oxygen placement that cannot be mimicked by achiral or differently positioned heteroatoms, making this compound a non-redundant tool for scaffold-hopping and structure-based drug design efforts.

bioisosterism medicinal chemistry scaffold hopping

Molecular Complexity and Topological Descriptor Uniqueness

A substructure search of the PubChem Compound database reveals that the combination of a 1,4-diazepane core, a 3,3-dimethylbutanoyl N-acyl chain, and an N-oxolan-3-yl substituent is unique to CAS 2310014-80-1 among >118 million registered structures [1]. The nearest neighbors by Tanimoto similarity (FCFP4 fingerprint) share only the 1,4-diazepane core and differ in the N-acyl group and/or the N-heterocyclic substituent [1]. This topological singularity means that any biological or materials science data associated with this CAS cannot be extrapolated from similar compounds without experimental verification.

chemical information molecular fingerprint database singularity

Optimal Application Scenarios for 3,3-Dimethyl-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]butan-1-one Based on Available Evidence


Scaffold-Hopping and Structure-Activity Relationship (SAR) Exploration in Chemokine Receptor Antagonist Programs

The compound's structural features align with the diazepane CCR2/CCR5 antagonist pharmacophore disclosed in US7632829 [1]. Its oxolan-3-yl substituent provides a distinct heterocyclic topology compared to the more common piperidine or morpholine variants. Medicinal chemistry teams pursuing patent expansion or novel chemokine receptor modulators can use this compound as a scaffold-hopping tool to explore selectivity and potency changes driven by the tetrahydrofuran oxygen placement.

Targeted Protein Degradation (PROTAC) Linker or E3 Ligase Ligand Synthesis

1,4-Diazepane-containing building blocks are increasingly used as flexible, tertiary amine linkers in PROTAC design due to their balanced rigidity and conformational freedom. The N4-oxolan-3-yl group adds an additional hydrogen-bond acceptor site that may influence ternary complex formation. This compound can be employed as an intermediate for conjugation to cereblon or VHL ligands, where the precise spatial arrangement of the oxolane oxygen may be critical for induced protein-protein interaction stabilization [1].

Physicochemical Property Benchmarking for CNS Drug Discovery Compound Libraries

With a calculated TPSA of 32.8 Ų and XLogP3-AA of 2.0, this compound resides within the favorable range for oral bioavailability and CNS multiparameter optimization (MPO) scores [1]. Research groups compiling proprietary compound libraries for neuroscience targets can include this molecule as a reference standard for the 1,4-diazepane chemical series, enabling intra-library property comparisons against piperazine, morpholine, or pyrrolidine analogs.

Chemical Biology Probe Development for Protein Interaction Mapping

The N3,N3-dimethylbutanoyl group provides a metabolically stable, sterically hindered amide linkage that is resistant to non-specific esterase cleavage. Combined with the N4-oxolan-3-yl group, this structure can be derivatized with biotin, fluorophores, or photoaffinity labels for use in chemoproteomic pull-down experiments, where precise chemical structure is critical for target identification fidelity [1].

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